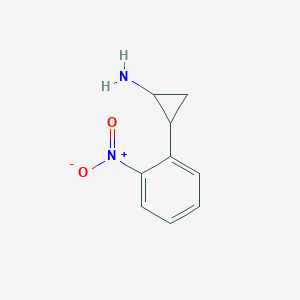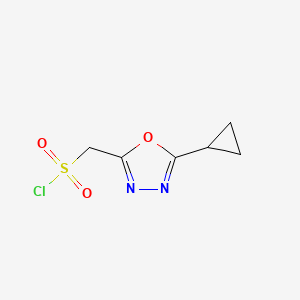
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride typically involves the reaction of cyclopropyl hydrazine with carbon disulfide and potassium hydroxide in ethanol. This mixture is then refluxed until the evolution of hydrogen sulfide ceases . The product is then vacuum dried at 60°C for 12 hours and recrystallized using ethyl alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of the sulfonyl chloride group.
化学反応の分析
Types of Reactions
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used.
科学的研究の応用
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can disrupt normal cellular functions, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
- (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
Uniqueness
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C6H7ClN2O3S |
|---|---|
分子量 |
222.65 g/mol |
IUPAC名 |
(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-9-6(12-5)4-1-2-4/h4H,1-3H2 |
InChIキー |
LQEUZLGEQZZCEV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN=C(O2)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


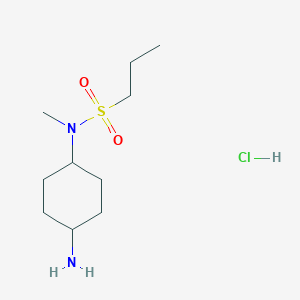
![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)
![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)
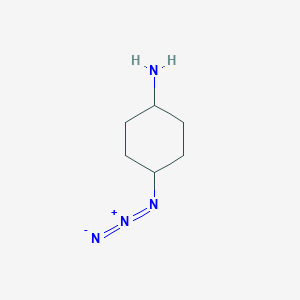
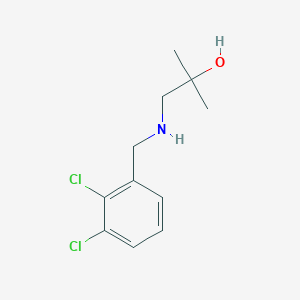

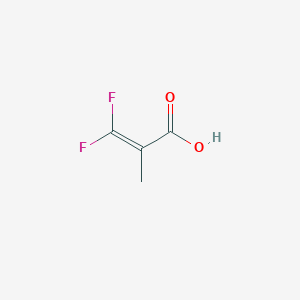
![cis-Octahydropyrano[3,4-c]pyrrole](/img/structure/B13525951.png)
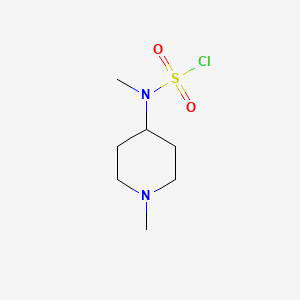

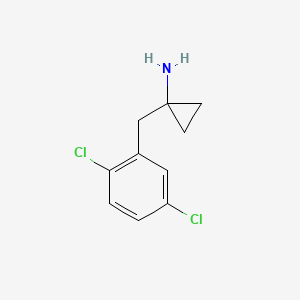
![5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride](/img/structure/B13525970.png)

